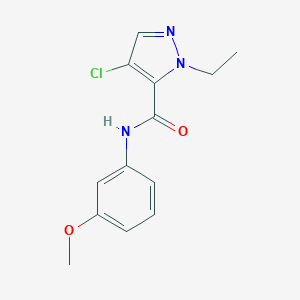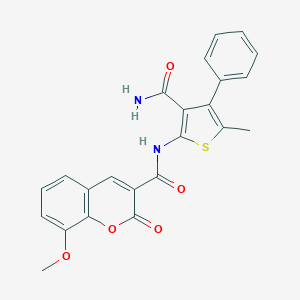![molecular formula C19H21Cl2N3O2 B214058 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide](/img/structure/B214058.png)
3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. This compound is also known as MK-0677 and is a selective agonist of the growth hormone secretagogue receptor.
Mechanism of Action
3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide acts as a selective agonist of the growth hormone secretagogue receptor. This receptor is primarily located in the pituitary gland and is responsible for the release of growth hormone. The activation of this receptor by 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide leads to the release of growth hormone, which in turn has various effects on the body.
Biochemical and Physiological Effects:
The primary biochemical effect of 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide is the stimulation of growth hormone release. This compound has been shown to have a significant effect on the release of growth hormone in animals and humans. The physiological effects of growth hormone release include increased muscle mass, decreased body fat, and increased bone density.
Advantages and Limitations for Lab Experiments
The primary advantage of using 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide in lab experiments is its ability to stimulate the release of growth hormone. This compound has been extensively studied for its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise to handle and administer the compound.
Future Directions
There are several future directions for research on 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide. Some of these include:
1. Further studies on the mechanism of action of this compound and its effects on the release of growth hormone.
2. Exploration of the potential applications of this compound in the treatment of various disorders, including obesity, diabetes, and growth hormone deficiency.
3. Development of novel compounds that target the growth hormone secretagogue receptor and have improved efficacy and safety profiles.
4. Investigation of the potential applications of this compound in the field of regenerative medicine and tissue engineering.
Conclusion:
In conclusion, 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. This compound acts as a selective agonist of the growth hormone secretagogue receptor and has been extensively studied for its potential applications in the treatment of various disorders, including obesity, diabetes, and growth hormone deficiency. Further research is needed to explore the full potential of this compound and its derivatives in various fields.
Synthesis Methods
The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide involves several steps. The first step involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenylmethanol. The second step involves the reaction of 2,4-dichlorophenylmethanol with N-(4-methylpiperazin-1-yl)benzamide to form 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide.
Scientific Research Applications
3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide has been extensively studied for its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. It has been shown to have a significant effect on the release of growth hormone in both animals and humans. This compound has also been shown to have potential applications in the treatment of various disorders, including obesity, diabetes, and growth hormone deficiency.
properties
Product Name |
3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide |
|---|---|
Molecular Formula |
C19H21Cl2N3O2 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-23-7-9-24(10-8-23)22-19(25)15-4-2-3-14(11-15)13-26-18-6-5-16(20)12-17(18)21/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) |
InChI Key |
JLUJSTSXTRILCK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=CC=C2)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-methylindoline](/img/structure/B213975.png)

![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)


![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)